

An In-depth Technical Guide to Tributyltin Methoxide: Synonyms, Properties, and Biological Interactions

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Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tributyltin methoxide**, an organotin compound of significant interest in chemical synthesis and with notable biological activity. This document details its various synonyms and alternative names, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis. Furthermore, it delves into the compound's impact on biological signaling pathways, a critical aspect for its consideration in toxicological and pharmacological research.

Chemical Identity: Synonyms and Alternative Names

Tributyltin methoxide is known by a variety of names in scientific literature and commercial catalogues. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

Type	Name	Source
Common Name	Tributyltin methoxide	-
IUPAC Name	tributyl(methoxy)stannane	[1]
CAS Registry Number	1067-52-3	[2]
Synonyms	Methoxy(tributyl)stannane	[3]
Methoxytributylstannane	[2]	
Methoxytributyltin	[3]	
Stannane, tributylmethoxy-	[1]	
Tin, tributylmethoxy-	-	
Tri-n-butylmethoxytin	-	
Tri-n-butyltin methanolate	[2]	
Tributyl(methoxy)stannane	[2]	
Tributylmethoxystannane	[3]	
Tributylmethoxytin	[3]	
TRI-N-BUTYLMETHOXYTIN	[1]	
TRI-N-BUTYLTIN METHOXIDE	[1]	
TRI-N-BUTYLTIN METHYLATE	[1]	
tributyl tin methoxide	[4]	
tri-n-butylmethoxy tin	[4]	
methoxy(tri-n-butyl)tin	[4]	

Physicochemical Properties

A summary of the key physical and chemical properties of **tributyltin methoxide** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₃ H ₃₀ OSn	[2]
Molecular Weight	321.09 g/mol	[2]
Appearance	Clear colorless liquid	[2]
Boiling Point	97-97.5 °C at 0.06 mmHg	[2]
Density	1.115 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.472	[2]
Flash Point	98 °C (208.4 °F)	[5]
Solubility	Soluble in common organic solvents.	[2]
Sensitivity	Moisture sensitive. Reacts slowly with water/moisture.	[2]

Synthesis of Tributyltin Methoxide: An Experimental Protocol

The following protocol describes a general method for the synthesis of **tributyltin methoxide** from tributyltin chloride and sodium methoxide. This procedure should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions for handling organotin compounds.

Materials:

- Tributyltin chloride (Bu₃SnCl)
- Sodium methoxide (NaOMe)
- Anhydrous toluene

- Standard reflux apparatus
- Vacuum distillation setup

Procedure:

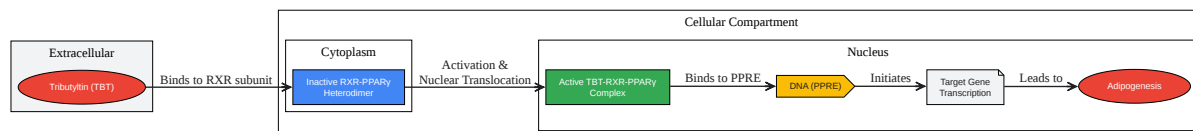
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in anhydrous toluene is prepared.
- Tributyltin chloride is added dropwise to the sodium methoxide solution with continuous stirring.
- The reaction mixture is then heated to reflux and maintained at this temperature for 6 hours to ensure the completion of the nucleophilic substitution reaction.
- After the reflux period, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.
- The resulting filtrate, containing the crude **tributyltin methoxide**, is then purified by vacuum distillation to yield the final product.

Characterization: The identity and purity of the synthesized **tributyltin methoxide** can be confirmed using spectroscopic methods such as Proton Nuclear Magnetic Resonance (^1H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Biological Activity: Impact on Signaling Pathways

Tributyltin (TBT) compounds, including **tributyltin methoxide**, are recognized as potent endocrine-disrupting chemicals. A primary mechanism of their toxicity involves the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) heterodimer.^{[6][7]} This interaction can lead to a cascade of downstream effects, including the promotion of adipocyte differentiation.^{[8][9][10]}

The following diagram illustrates the signaling pathway initiated by tributyltin.

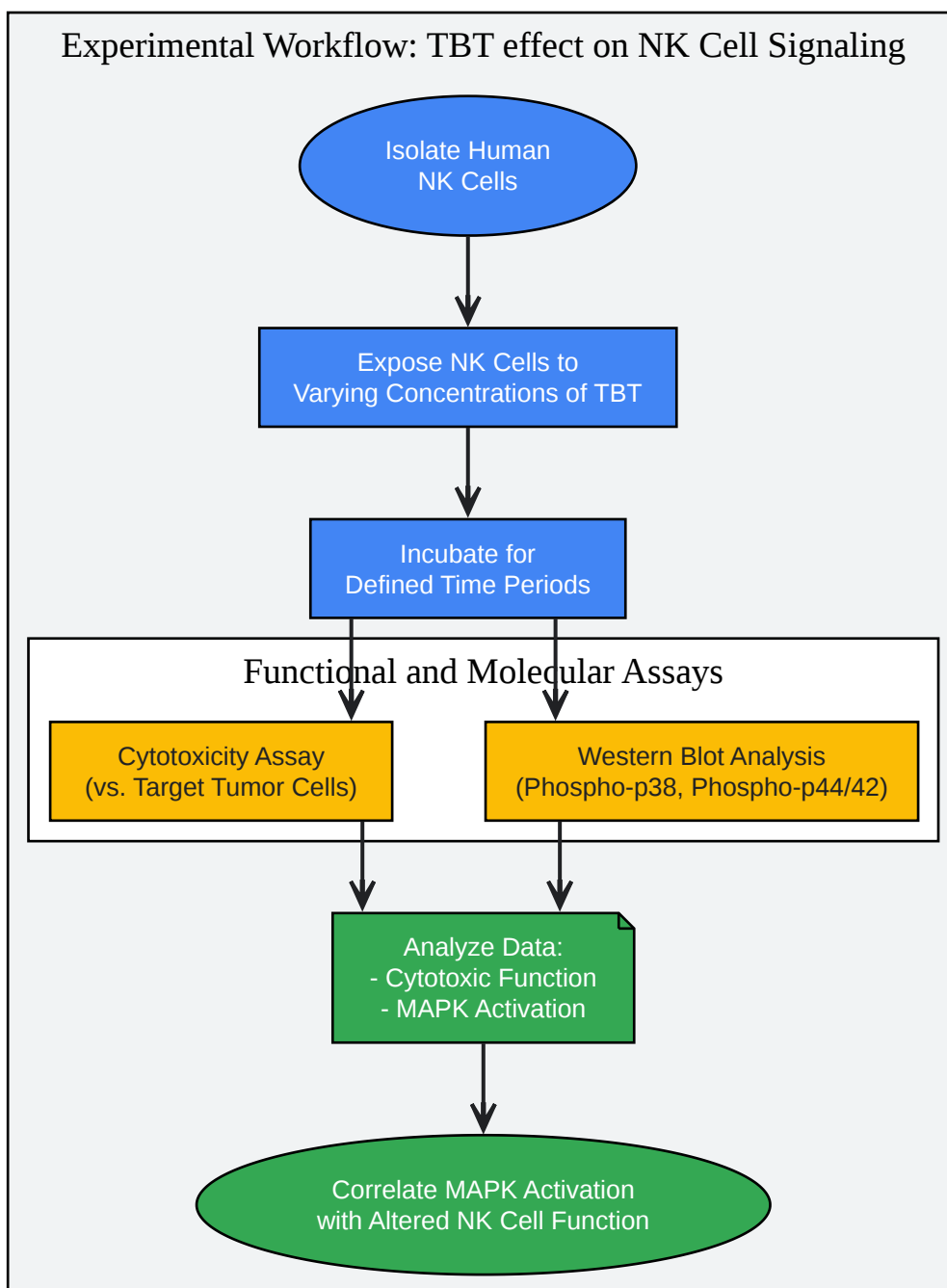


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Caption: Tributyltin (TBT) signaling pathway via RXR-PPAR γ activation.

In addition to its effects on the RXR-PPAR γ pathway, tributyltin has also been shown to alter signaling in human natural killer (NK) cells.[11][12] Specifically, TBT can induce the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and p44/42, which are key components of the lytic granule exocytosis pathway.[11][12] This disruption can lead to a decrease in the cytotoxic function of NK cells.[11][12]

The diagram below outlines the experimental workflow to assess the impact of tributyltin on NK cell signaling.



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